molecular formula C21H25NO4 B2572334 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-methoxyphenethyl)acetamide CAS No. 941899-31-6

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-methoxyphenethyl)acetamide

Cat. No.: B2572334
CAS No.: 941899-31-6
M. Wt: 355.434
InChI Key: YVZORSLKLYLQEG-UHFFFAOYSA-N
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Description

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-methoxyphenethyl)acetamide is a synthetic chemical scaffold of interest in medicinal chemistry and pharmacology research. This acetamide derivative incorporates a 2,3-dihydro-2,2-dimethylbenzofuran moiety, a structural feature observed in compounds investigated for their potential central nervous system (CNS) activity . The molecule's design, which links a phenethylamine backbone via an acetamide group to a dihydrobenzofuran ring system, suggests potential for interaction with various neurological targets. The 2,2-dimethyl-dihydrobenzofuran core provides a rigid, planar structure that can influence the molecule's binding affinity and metabolic stability . The presence of the 3-methoxyphenethyl group is a key structural element, as this pharmacophore is found in ligands for a range of biogenic amine receptors, including serotonin and dopamine receptors . Researchers can utilize this compound as a key intermediate or precursor in structure-activity relationship (SAR) studies aimed at developing novel probes for neuropharmacology. Its primary research value lies in its potential as a versatile building block for the synthesis and exploration of new chemical entities targeting G-protein coupled receptors (GPCRs) and other CNS-related pathways. This product is strictly for research purposes in laboratory settings.

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(3-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-21(2)13-16-7-5-9-18(20(16)26-21)25-14-19(23)22-11-10-15-6-4-8-17(12-15)24-3/h4-9,12H,10-11,13-14H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZORSLKLYLQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCC3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-methoxyphenethyl)acetamide is a complex organic molecule with potential therapeutic applications. Its unique structure, featuring a benzofuran moiety and an acetamide functional group, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

C15H19NO3\text{C}_{15}\text{H}_{19}\text{N}\text{O}_3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Research indicates that it may function as an indoleamine 2,3-dioxygenase (IDO) inhibitor , which plays a crucial role in immune regulation and cancer progression. By inhibiting IDO, the compound could enhance anti-tumor immunity and improve the efficacy of cancer treatments .

1. Anticancer Properties

Studies have shown that compounds similar to this compound exhibit significant anticancer properties. The inhibition of IDO is particularly relevant in cancer therapy as it can lead to increased levels of tryptophan and enhanced T-cell responses against tumors .

2. Anti-inflammatory Effects

Preliminary data suggest that this compound may possess anti-inflammatory properties. The benzofuran structure is known for its potential to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies and Experimental Data

A variety of studies have explored the biological activities of related compounds. For instance:

Compound NameBiological ActivityReference
This compoundIDO Inhibition
N-(o-tolyl)acetamideModerate anti-inflammatory properties
4-Aminoisobenzofuran-1,3-dioneAnticancer activity

These findings highlight the potential for further research into the therapeutic applications of this compound.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

  • Formation of the Benzofuran Moiety : This involves cyclization reactions utilizing appropriate precursors.
  • Introduction of Acetamide Group : The acetamide functionality is introduced through acylation reactions.

Optimizing these synthesis routes is crucial for enhancing yield and purity for potential pharmaceutical applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Key Differences

The following table summarizes structural analogs of the target compound, highlighting variations in substituents and their implications:

Compound Name Core Structure Substituents on Acetamide Nitrogen Key Properties/Activities Reference
Target compound 2,2-Dimethyl-2,3-dihydrobenzofuran-7-yloxy 3-Methoxyphenethyl N/A (structural focus) -
2-(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yloxy)-N-(o-tolyl)acetamide Same o-Tolyl (2-methylphenyl) Crystallized in monoclinic system (C2/c)
N-(2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethyl)acetamide Same Ethyl group Commercial availability (CAS 1206094-93-0)
4-(7-Methoxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-N-(aryl)thiazol-2-amines Benzofuran linked to thiazole Aryl groups (e.g., 4-fluorophenyl) Insecticidal activity (up to 95.12% at 500 mg/L)
2-(1,3-Dioxoisoindolin-2-yl)-N-(3-methoxyphenethyl)acetamide 1,3-Dioxoisoindolinyl 3-Methoxyphenethyl NMR δ 7.96–7.74 (aromatic protons)
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Chloroacetamide Methoxymethyl and 2,6-diethylphenyl Herbicidal use

Key Comparisons

Substituent Effects on Bioactivity

  • The target compound’s 3-methoxyphenethyl group differs from the o-tolyl group in , which lacks the methoxy and ethyl chain. The phenethyl group may enhance lipophilicity and membrane permeability compared to simpler aryl substituents.
  • In , replacing the acetamide with a thiazole ring and aryl groups (e.g., 4-fluorophenyl) led to potent insecticidal activity (95.12% against Aphis fabae), suggesting that heterocyclic cores may enhance bioactivity in agrochemical contexts.

Synthetic Yields and Physical Properties

  • Analogs from (e.g., compound 30 : 82% yield, mp 75°C) demonstrate that electron-withdrawing groups (e.g., fluorine) and alkyl chains influence crystallization and purity. The target compound’s methoxy group may similarly affect solubility and melting behavior.
  • The ethyl substituent in results in a simpler structure with commercial availability, but the phenethyl group in the target compound could improve binding interactions in biological systems.

Spectroscopic and Crystallographic Data The crystal structure of the o-tolyl analog (space group C2/c, β=115.5°) reveals a non-planar arrangement due to steric hindrance from the dimethyl groups on the benzofuran. This suggests that the target compound’s 3-methoxyphenethyl group may adopt a similar twisted conformation. NMR data for the dioxoisoindolinyl analog (δ 7.96–7.74) indicates distinct electronic environments compared to the benzofuran-based target compound, which would exhibit upfield shifts for the dihydrobenzofuran protons.

Notes

  • The absence of direct biological data for the target compound necessitates extrapolation from structural analogs.
  • Further studies should include in vitro assays to compare binding affinities and in vivo toxicity profiles.
  • Crystallographic analysis of the target compound would clarify conformational preferences and intermolecular interactions.

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